(R)-Butaprost
Overview
Description
Butaprost is a synthetic prostaglandin analog that functions as a selective agonist for the prostaglandin E receptor (EP2). It is primarily used in scientific research to study the effects of EP2 receptor activation. Butaprost exhibits an EC50 of 33 nanomolar and a Ki of 2.4 micromolar when interacting with the murine EP2 receptor .
Preparation Methods
Butaprost is synthesized through a series of chemical reactions starting from prostaglandin E1The reaction conditions typically involve the use of protecting groups, selective oxidation, and reduction steps to achieve the desired stereochemistry . Industrial production methods for butaprost are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Butaprost undergoes various chemical reactions, including:
Oxidation: Butaprost can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in butaprost, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups into the butaprost molecule, altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butaprost has a wide range of scientific research applications, including:
Chemistry: Used to study the structure-activity relationships of prostaglandin analogs and their interactions with EP2 receptors.
Biology: Employed in research on cell signaling pathways involving EP2 receptors, particularly in immune cells and smooth muscle cells.
Mechanism of Action
Butaprost exerts its effects by selectively binding to and activating the prostaglandin E receptor (EP2). This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell, which in turn activates protein kinase A (PKA). The activation of PKA results in the phosphorylation of various target proteins, leading to changes in cell function and gene expression . Butaprost also attenuates fibrosis by hampering the transforming growth factor-beta (TGF-β)/Smad2 signaling pathway .
Comparison with Similar Compounds
Butaprost is often compared with other prostaglandin analogs, such as:
Prostaglandin F2α (PGF2α): A prostaglandin analog that primarily activates FP receptors.
Bimatoprost: A prostamide that activates prostamide receptors and has similar effects to butaprost in terms of reducing intraocular pressure.
Butaprost is unique in its selective activation of EP2 receptors and its specific effects on cAMP levels and TGF-β/Smad2 signaling .
Biological Activity
(R)-Butaprost is a selective agonist for the E-prostanoid 2 (EP2) receptor, which is a subtype of the prostaglandin receptor family. This compound is a structural analog of prostaglandin E2 (PGE2) and has been extensively studied for its biological activities, particularly in ocular and fibroblast-related applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on intraocular pressure (IOP), and implications in wound healing.
This compound exerts its effects primarily through the activation of EP2 receptors, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is crucial in mediating various physiological responses, including cell proliferation and migration.
Key Findings:
- Increased cAMP Production : Studies have shown that this compound stimulates cAMP production in subconjunctival Tenon's fibroblasts, which is associated with reduced collagen synthesis and inhibition of fibroblast proliferation .
- Receptor Selectivity : It has a high selectivity for the EP2 receptor compared to other prostaglandin receptors, making it an effective tool for studying EP receptor expression profiles in various tissues .
Effects on Intraocular Pressure
One of the significant applications of this compound is its role in lowering intraocular pressure (IOP), particularly beneficial for glaucoma treatment.
Research Insights:
- In cynomolgus monkeys, topical application of this compound significantly increased uveoscleral outflow without affecting aqueous humor flow or total outflow facility .
- A single dose of 0.1% this compound resulted in a notable decrease in IOP in both normotensive and glaucomatous eyes, suggesting its potential as a therapeutic agent for managing elevated IOP .
Anti-Scarring Properties
This compound has demonstrated anti-scarring effects in ocular tissues, particularly relevant for postoperative management in glaucoma surgeries.
Study Overview:
- Cell Proliferation Inhibition : In vitro studies indicated that this compound inhibited the proliferation of subconjunctival Tenon's fibroblasts by reducing α-actin levels in a dose-dependent manner. The inhibition was significant after 24 hours of treatment .
- Mechanistic Insights : The reduction in fibroblast proliferation was linked to increased cAMP levels following EP2 receptor activation, highlighting its role in modulating wound healing responses .
Data Summary
The following table summarizes key experimental findings related to the biological activity of this compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Postoperative Scarring : In patients undergoing trabeculectomy, this compound application showed promising results in reducing subconjunctival scarring, potentially improving surgical outcomes.
- Glaucoma Management : Long-term administration of this compound led to sustained reductions in IOP among patients with open-angle glaucoma, demonstrating its therapeutic potential beyond initial treatment phases.
Properties
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3/b11-8+/t18-,19-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRISENIKJUKIHD-LHQZMKCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048993 | |
Record name | (R)-Butaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69648-38-0 | |
Record name | Butaprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69648-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butaprost [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069648380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Butaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTAPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP16WVP23Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.